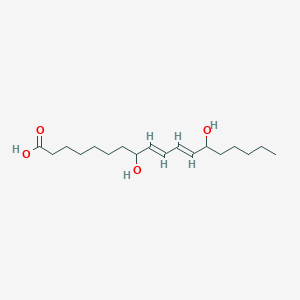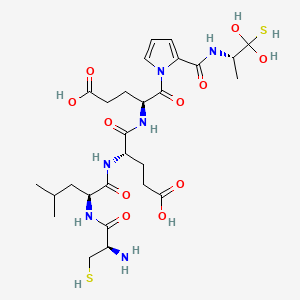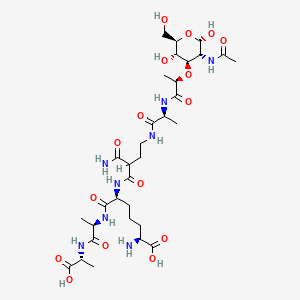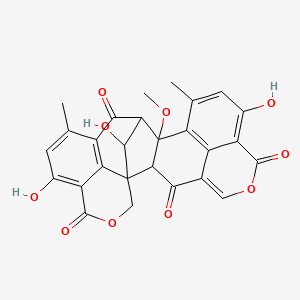
8,13-dihydroxy-9,11-octadecadienoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,13-DiHODE is a lipid.
Aplicaciones Científicas De Investigación
Oxidation and Peroxidation Pathways
One study delved into the free radical oxidation of coriolic acid, a major peroxidation product of linoleic acid, revealing insights into the oxidative stress pathways. The reaction with the Fenton reagent led to various products, providing a glimpse into potential (patho)physiological relevance in oxidative stress settings (Manini et al., 2005).
Biological Activities and Synthesis
Another research highlighted the synthesis and biological activities of hydroxylated derivatives of linoleic acid, where derivatives exhibited moderate in vitro cytotoxicity against human cancer cell lines, suggesting potential therapeutic applications (Li et al., 2009).
Taste Modulation in Food
A study identified C18-acetylenic acids in chanterelles, including various hydroxylated octadecadienoic acids, showing taste modulating activities. This suggests the role of these compounds in food flavoring and enhancement (Mittermeier et al., 2018).
Antimicrobial Activity
Research on Pseudomonas 42A2 revealed the antimicrobial activity of hydroxy fatty acids derived from linoleic acid against pathogenic fungal strains. This study emphasizes the potential use of these compounds in developing new antimicrobial agents (Martin-Arjol et al., 2010).
Propiedades
Fórmula molecular |
C18H32O4 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
(9E,11E)-8,13-dihydroxyoctadeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-6-11-16(19)13-9-10-14-17(20)12-7-4-5-8-15-18(21)22/h9-10,13-14,16-17,19-20H,2-8,11-12,15H2,1H3,(H,21,22)/b13-9+,14-10+ |
Clave InChI |
HIEIDLBUOKMENO-UTLPMFLDSA-N |
SMILES isomérico |
CCCCCC(/C=C/C=C/C(CCCCCCC(=O)O)O)O |
SMILES |
CCCCCC(C=CC=CC(CCCCCCC(=O)O)O)O |
SMILES canónico |
CCCCCC(C=CC=CC(CCCCCCC(=O)O)O)O |
Sinónimos |
8,13-dihydroxy-9,11-octadecadienoic acid 8,13-DOH-ODEA |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{[2-(3-{3-[({[({[5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)methyl]-2-hydroxy-3-methylbutanamido}propanamido)ethyl]sulfanyl}-5-oxopent-3-enoic acid](/img/structure/B1238485.png)





![4-chloro-N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(5-nitro-2-furyl)vinyl]benzamide](/img/structure/B1238494.png)

![4-ethoxy-N-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]benzenesulfonamide](/img/structure/B1238499.png)



